molecular formula C10H13NO2S B13485144 2-(3-Methanesulfonylphenyl)prop-2-en-1-amine

2-(3-Methanesulfonylphenyl)prop-2-en-1-amine

Cat. No.: B13485144
M. Wt: 211.28 g/mol
InChI Key: PYNUUXAMDWQAKJ-UHFFFAOYSA-N
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Description

2-(3-Methanesulfonylphenyl)prop-2-en-1-amine is an organic compound that belongs to the class of amines It features a methanesulfonyl group attached to a phenyl ring, which is further connected to a prop-2-en-1-amine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methanesulfonylphenyl)prop-2-en-1-amine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-methanesulfonylbenzaldehyde and allylamine.

    Condensation Reaction: The 3-methanesulfonylbenzaldehyde undergoes a condensation reaction with allylamine in the presence of a suitable catalyst, such as an acid or base, to form the desired product.

    Purification: The crude product is then purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the use of automated systems can enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

2-(3-Methanesulfonylphenyl)prop-2-en-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its corresponding amine derivatives.

    Substitution: The methanesulfonyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and alcohols.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the original compound.

Scientific Research Applications

2-(3-Methanesulfonylphenyl)prop-2-en-1-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(3-Methanesulfonylphenyl)prop-2-en-1-amine involves its interaction with specific molecular targets and pathways. The methanesulfonyl group can act as an electrophile, facilitating reactions with nucleophiles in biological systems. This interaction can lead to the modulation of various biochemical pathways, resulting in the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(3-Methanesulfonylphenyl)ethan-1-amine: A similar compound with an ethyl group instead of a prop-2-en-1-amine moiety.

    2-Methylprop-2-en-1-amine: Another related compound with a different substitution pattern on the phenyl ring.

Uniqueness

2-(3-Methanesulfonylphenyl)prop-2-en-1-amine is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C10H13NO2S

Molecular Weight

211.28 g/mol

IUPAC Name

2-(3-methylsulfonylphenyl)prop-2-en-1-amine

InChI

InChI=1S/C10H13NO2S/c1-8(7-11)9-4-3-5-10(6-9)14(2,12)13/h3-6H,1,7,11H2,2H3

InChI Key

PYNUUXAMDWQAKJ-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=CC=CC(=C1)C(=C)CN

Origin of Product

United States

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